2-(4-Methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole
CAS No.: 477857-12-8
Cat. No.: VC4229849
Molecular Formula: C17H13F3N2O2S
Molecular Weight: 366.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477857-12-8 |
|---|---|
| Molecular Formula | C17H13F3N2O2S |
| Molecular Weight | 366.36 |
| IUPAC Name | 2-(4-methoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C17H13F3N2O2S/c1-23-14-7-5-12(6-8-14)15-21-22-16(24-15)25-10-11-3-2-4-13(9-11)17(18,19)20/h2-9H,10H2,1H3 |
| Standard InChI Key | FIZBEYCSWWNEAL-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC(=CC=C3)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,3,4-oxadiazole core, a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom. Position 2 is substituted with a 4-methoxyphenyl group (), while position 5 is functionalized with a sulfanyl-linked 3-(trifluoromethyl)benzyl group (). The trifluoromethyl group () introduces strong electron-withdrawing effects, potentially influencing reactivity and intermolecular interactions .
Key Structural Features:
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1,3,4-Oxadiazole Core: Contributes to aromatic stability and serves as a scaffold for functional group attachment .
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4-Methoxyphenyl Group: Enhances lipophilicity and may facilitate membrane permeability due to its hydrophobic nature .
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3-(Trifluoromethyl)benzylsulfanyl Moiety: The group modulates electronic properties, while the sulfanyl linker () offers flexibility for redox-mediated interactions .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 366.36 g/mol | |
| CAS Number | 477857-12-8 | |
| IUPAC Name | 2-(4-methoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole | |
| SMILES | COC1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC(=CC=C3)C(F)(F)F | |
| Solubility | Not publicly available |
The absence of solubility data underscores the need for empirical studies to evaluate its pharmacokinetic behavior.
Synthesis and Optimization Strategies
Conventional Synthesis Pathways
The synthesis of 1,3,4-oxadiazoles typically involves cyclization reactions between carboxylic acid derivatives and hydrazides. For this compound, a multi-step approach is hypothesized:
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Formation of the Oxadiazole Core:
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Reacting 4-methoxybenzoic acid hydrazide with 3-(trifluoromethyl)benzyl thioether in the presence of phosphorus oxychloride () facilitates cyclodehydration, forming the 1,3,4-oxadiazole ring .
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Alternative methods include microwave-assisted synthesis, which reduces reaction times and improves yields .
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Functionalization:
Advanced Methodologies
Recent innovations in oxadiazole synthesis emphasize green chemistry principles:
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Catalytic Systems: Palladium-catalyzed cross-coupling reactions enable the incorporation of aryl groups at specific positions, enhancing structural diversity .
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Photocatalytic Cyclization: Visible-light-mediated reactions using eosin Y as a catalyst offer energy-efficient routes to 2-amino-1,3,4-oxadiazoles, though adaptations for sulfanyl derivatives remain unexplored .
Research Gaps and Future Directions
Despite its structural promise, empirical data on 2-(4-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole remain sparse. Key areas for investigation include:
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In Vivo Toxicity Profiles: Systematic studies to assess acute and chronic toxicity in mammalian models.
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Structure-Activity Relationships (SAR): Modifying the sulfanyl linker or methoxy position to optimize potency.
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Drug Delivery Systems: Nanoformulations to overcome potential solubility limitations.
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